- Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols, Chemistry - A European Journal, 2021, 27(72), 18084-18092
Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)
Methyl 2-hydroxy-1-naphthoate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Methyl 2-hydroxy-1-naphthoate
- 2-Hydroxy-1-naphthoic acid methyl ester
- methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl-2-hydroxy-1-naphthalene carboxylate
- Methyl 2-hydroxynaphthalenecarboxylate
- 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxy-1-carbomethoxynaphthalene
- 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthalenecarboxylate
- DTXSID80344651
- Q63409393
- 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
- 2-Hydroxy-naphthoic acid, methyl ester
- AC-24990
- CS-0097856
- AKOS002945292
- AS-7015
- 947-65-9
- Oprea1_467520
- SY021463
- 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthoate #
- SCHEMBL1638703
- DB-057529
- MFCD00454146
-
- MDL: MFCD00454146
- نواة داخلي: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
- مفتاح Inchi: LEENMPKUUNPLHM-UHFFFAOYSA-N
- ابتسامات: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC
حساب السمة
- نوعية دقيقة: 202.06300
- النظائر كتلة واحدة: 202.062994
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 15
- تدوير ملزمة العد: 2
- تعقيدات: 239
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: 4
- إكسلوغ 3: 3.2
- طوبولوجي سطح القطب: 46.5
الخصائص التجريبية
- اللون / الشكل: 未确定
- كثيف: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 80 ºC
- نقطة الغليان: 330.5℃/760mmHg
- نقطة الوميض: 142.5°C
- انكسار: 1.642
- الذوبان: Very 微溶 (0.12 g/L) (25 ºC),
- بسا: 46.53000
- لوغب: 2.33200
- الذوبان: 未确定
Methyl 2-hydroxy-1-naphthoate أمن المعلومات
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26; S36/37/39
- مصطلح خطر:R36/37/38
Methyl 2-hydroxy-1-naphthoate بيانات الجمارك
- رمز النظام المنسق:2918290000
- بيانات الجمارك:
中国海关编码:
2918290000概述:
2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验Summary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 2-hydroxy-1-naphthoate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 1g |
236.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 5g |
988.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-200mg |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 200mg |
84.0CNY | 2021-07-14 | |
| Alichem | A219003319-250mg |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 250mg |
$673.20 | 2023-08-31 | |
| Alichem | A219003319-500mg |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 500mg |
$931.00 | 2023-08-31 | |
| Alichem | A219003319-1g |
Methyl 2-naphthol-1-carboxylate |
947-65-9 | 98% | 1g |
$1853.50 | 2023-08-31 | |
| Chemenu | CM141316-5g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 5g |
$122 | 2021-08-05 | |
| Chemenu | CM141316-10g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 10g |
$204 | 2021-08-05 | |
| Chemenu | CM141316-25g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 25g |
$374 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893379-25g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | ≥95% | 25g |
2,965.50 | 2021-05-17 |
Methyl 2-hydroxy-1-naphthoate طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols, Journal of Organic Chemistry, 2021, 86(4), 3456-3489
طريقة الإنتاج 3
- The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species, Journal of the Indian Chemical Society, 1987, 64(8), 483-5
طريقة الإنتاج 4
1.2 Reagents: Water ; rt
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway, Journal of Organic Chemistry, 2019, 84(16), 9869-9896
طريقة الإنتاج 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes, Chemistry - A European Journal, 2017, 23(54), 13309-13313
طريقة الإنتاج 6
1.2 Reagents: Water ; rt
- Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, Journal of Medicinal Chemistry, 2017, 60(1), 441-457
طريقة الإنتاج 7
- Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678
طريقة الإنتاج 8
1.2 Solvents: Benzene
- Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts, Synthesis, 1990, (2), 142-4
طريقة الإنتاج 9
- Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1), Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751
طريقة الإنتاج 10
طريقة الإنتاج 11
طريقة الإنتاج 12
طريقة الإنتاج 13
- Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest, Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648
طريقة الإنتاج 14
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 30 min, rt
- Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids, Journal of Organic Chemistry, 2006, 71(9), 3364-3374
طريقة الإنتاج 15
طريقة الإنتاج 16
طريقة الإنتاج 17
طريقة الإنتاج 18
- Preparation of HIV protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 19
- Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
- Aromatic hydroxycarboxylic acid alkyl esters, Federal Republic of Germany, , ,
Methyl 2-hydroxy-1-naphthoate Raw materials
- Borate(1-),tetrafluoro-
- naphthalen-2-ol
- 2-Hydroxy-1-naphthoic acid
- Benzenepentanoic acid, b-oxo-, methyl ester
Methyl 2-hydroxy-1-naphthoate Preparation Products
Methyl 2-hydroxy-1-naphthoate الموردين
Methyl 2-hydroxy-1-naphthoate الوثائق ذات الصلة
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
947-65-9 (Methyl 2-hydroxy-1-naphthoate) منتجات ذات صلة
- 119-36-8(Methyl salicylate)
- 90045-28-6(Gaultheria procumbens extract)
- 302912-49-8(Benzoic acid,2-(hydroxy-d)-, methyl-d3 ester (9CI))
- 8024-54-2(Methyl salicylate)
- 29468-36-8(Benzoic acid, hydroxy-,methyl ester)
- 41489-76-3(Methyl 5-Formyl-2-hydroxybenzoate)
- 8001-88-5(Birch Oil)
- 883-99-8(Methyl 3-hydroxy-2-naphthoate)
- 3775-05-1(Benzoic acid,3-formyl-2-hydroxy-, methyl ester)
- 41684-11-1(4-Hydroxy-3-(methoxycarbonyl)benzoic acid)